molecular formula C₃₆H₄₄D₈N₆O₅ B1153919 Lopinavir N2,N5-Divalinate Impurity-d8

Lopinavir N2,N5-Divalinate Impurity-d8

Cat. No.: B1153919
M. Wt: 656.88
Attention: For research use only. Not for human or veterinary use.
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Description

Lopinavir N2,N5-Divalinate Impurity-d8 is a deuterated analog of a Lopinavir impurity, provided for use as a certified reference standard in pharmaceutical research and development. With a molecular formula of C36H44D8N6O5 and a molecular weight of 656.88, this stable, isotopically-labeled compound is essential for analytical method development and validation, particularly in HPLC-based assays . Its primary application lies in serving as an internal standard for the precise quantification of Lopinavir and its related impurities during mass spectrometric analysis, helping to ensure accurate and reliable data in compliance with regulatory guidelines for Abbreviated New Drug Applications (ANDA) . Lopinavir itself is an antiretroviral protease inhibitor used in combination with ritonavir for the treatment of HIV-1 infection . It functions as a peptidomimetic inhibitor of the HIV-1 protease enzyme, preventing the proteolysis of the Gag polyprotein and resulting in the production of immature, non-infectious viral particles . By utilizing this deuterated impurity standard, researchers can more effectively control the quality and monitor the stability of Lopinavir during its commercial manufacturing process. This product is intended for research applications only and is not approved for diagnostic or human use .

Properties

Molecular Formula

C₃₆H₄₄D₈N₆O₅

Molecular Weight

656.88

Synonyms

(2S,2’S)-N,N’-((2S,3S,5S)-3-Hydroxy-1,6-diphenylhexane-2,5-diyl)bis(3-methyl-2-(2-oxotetrahydropyrimidin-1(2H)-yl)butanamide)-d8

Origin of Product

United States

Q & A

Q. What are the standard analytical methods for detecting Lopinavir N2,N5-Divalinate Impurity-d8 in API formulations?

The impurity is typically identified and quantified using reverse-phase high-performance liquid chromatography (RP-HPLC) coupled with mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. Method validation follows ICH Q3A guidelines, which require specificity, accuracy, precision, linearity, and robustness testing. For example, spiked samples with known impurity concentrations are analyzed to establish recovery rates (≥95%) and detection limits (e.g., 0.05% w/w) . Reference standards from pharmacopeial sources (e.g., USP, EP) are critical for calibration .

Q. How is this compound synthesized and characterized in compliance with regulatory standards?

The impurity is synthesized via controlled hydrolysis or oxidation of lopinavir under stress conditions (acid/base, thermal, or photolytic). Structural elucidation involves FT-IR, 1H^1H/13C^{13}C-NMR, and high-resolution MS to confirm molecular weight and functional groups. For regulatory compliance, synthesized impurities must match retention factors (Rf_f) and spectral data from pharmacopeial monographs. Batch-specific impurities are validated against USP/EP reference materials to ensure traceability .

Advanced Research Questions

Q. What methodological challenges arise when validating quantitative assays for this compound, and how are they resolved?

Key challenges include matrix interference in biological samples (e.g., plasma vs. dried blood spots [DBS]) and degradation during storage. For instance, DBS samples show >30% lower impurity concentrations compared to plasma due to lopinavir degradation under prolonged storage. Solutions involve:

  • Using stabilizers (e.g., ascorbic acid) in DBS samples.
  • Validating methods under accelerated storage conditions (e.g., 40°C/75% RH for 6 months) to assess degradation kinetics .
  • Applying correction factors derived from bridging studies to reconcile discrepancies between sample types .

Q. How do degradation pathways of this compound impact its stability in formulation matrices?

Stability studies reveal that the impurity degrades via hydrolysis (pH-dependent) and photolytic cleavage. For example, in acidic conditions (pH 3), the impurity undergoes rapid hydrolysis (t90_{90} = 7 days at 25°C), while oxidative stress (H2_2O2_2) generates secondary impurities. Advanced methodologies include:

  • Forced degradation studies with LC-MS/MS to track degradation products.
  • Kinetic modeling using Arrhenius equations to predict shelf-life under varying temperatures .

Q. How can researchers resolve contradictions in impurity quantification between in vitro and in vivo studies?

Discrepancies often arise from differences in sample preparation (e.g., plasma protein binding vs. free impurity in vitro). To address this:

  • Use equilibrium dialysis to measure protein-binding ratios.
  • Apply population pharmacokinetic models to correlate in vitro IC50_{50} values with in vivo exposure metrics (AUC/MIC).
  • Cross-validate results using orthogonal techniques like ultracentrifugation or microdialysis .

Data Interpretation and Experimental Design

Q. What statistical approaches are recommended for analyzing low-abundance impurity data in high-background matrices?

Non-parametric methods (e.g., Mann-Whitney U test) are preferred for skewed datasets. For multivariate analysis, principal component analysis (PCA) or partial least squares regression (PLS-R) can isolate impurity signals from matrix noise. Limit of quantitation (LOQ) should be validated using ≥6 replicates at 0.1% concentration to ensure CV <15% .

Q. How should researchers design experiments to assess the pharmacological activity of this compound?

Use in vitro cell-based assays (e.g., HIV protease inhibition) with dose-response curves (0.1–100 µM). Compare impurity activity to lopinavir using EC50_{50} values. For mechanistic studies, perform molecular docking (e.g., AutoDock Vina) to predict binding affinity to protease targets. Validate findings with surface plasmon resonance (SPR) to measure kinetic parameters (KD_D, kon_{on}/koff_{off}) .

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